molecular formula C21H22O4 B1180699 beta-cyclododecyl aspartate CAS No. 130880-00-1

beta-cyclododecyl aspartate

Cat. No.: B1180699
CAS No.: 130880-00-1
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-cyclododecyl aspartate, also known as this compound, is a useful research compound. Its molecular formula is C21H22O4. The purity is usually 95%.
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Scientific Research Applications

Peptide Synthesis

Overview
Beta-cyclododecyl aspartate has been extensively studied for its role in peptide synthesis. Its unique cyclododecyl group enhances the crystallization of derivatives, making it particularly useful in solid-phase and liquid-phase peptide synthesis methods.

Key Findings

  • Stability : The beta-cyclododecyl ester exhibits greater stability compared to other esters, such as benzyl and cyclohexyl esters, especially under basic conditions. This stability allows for more efficient peptide synthesis processes .
  • Applications : It has been successfully applied in synthesizing fibronectin- and laminin-related peptides, which are crucial for various biological functions and therapeutic applications .
PropertyThis compoundBenzyl EsterCyclohexyl Ester
Stability to BasesHighModerateLow
Crystallization PotentialHighModerateLow
Removal ConditionsHF treatment, Trifluoromethanesulfonic acidAcid hydrolysisAcid hydrolysis

Drug Delivery Systems

Overview
The incorporation of this compound into drug delivery systems has been explored due to its ability to enhance solubility and bioavailability of therapeutic agents.

Key Findings

  • Water Solubility : As a prodrug conjugate, this compound can improve the water solubility of hydrophobic drugs, facilitating their administration and absorption .
  • Cancer Therapy : Studies indicate that amino acid prodrug conjugates derived from this compound have shown significant cytotoxicity against various human cancer cell lines by disrupting tumor vasculature .

Biocatalysis

Overview
this compound has also found applications in biocatalysis, particularly in the synthesis of L-aspartic acid derivatives.

Key Findings

  • Enzyme Interaction : The compound serves as a substrate for engineered C-N lyases, which are used to produce optically pure beta-amino acids. These derivatives are important for pharmaceutical applications, including the development of drugs targeting neurological disorders .
  • Chemoenzymatic Synthesis : The versatility of this compound allows it to be integrated into multi-enzyme systems for the asymmetric synthesis of complex molecules with high enantiopurity .

Case Study 1: Peptide Synthesis

A study demonstrated the successful application of this compound in synthesizing a series of peptides related to fibronectin. The enhanced stability and crystallization properties led to higher yields and purity compared to traditional methods .

Case Study 2: Drug Delivery

In a preclinical study, this compound was utilized in formulating a new vascular disrupting agent. The resulting prodrug exhibited improved solubility and significantly reduced tumor growth in SCID mouse models when administered at specific dosages .

Properties

CAS No.

130880-00-1

Molecular Formula

C21H22O4

Molecular Weight

0

Synonyms

beta-cyclododecyl aspartate

Origin of Product

United States

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